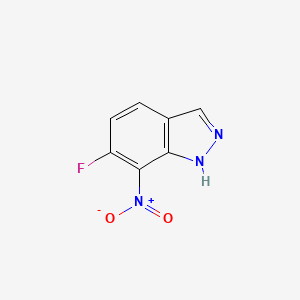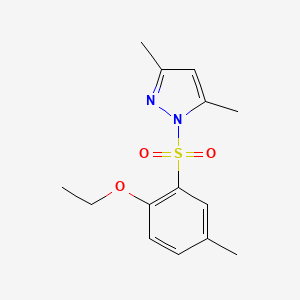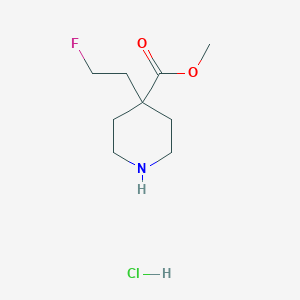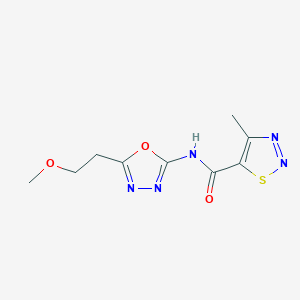
1-(3-Bromoprop-1-ynyl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Bromoprop-1-ynyl)-3-methoxybenzene” is a chemical compound. Its IUPAC name is 1-bromo-3-(3-bromoprop-1-yn-1-yl)benzene . It has a molecular weight of 273.95 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 273.95 . It should be stored at -20°C .Applications De Recherche Scientifique
Selective Radical Cyclisation
- Research Application : This compound is used in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. Electrogenerated nickel(I) tetramethylcyclam is employed for catalysis, yielding high yields of the desired products (Esteves, Ferreira, & Medeiros, 2007).
Preparation of Sterically Protected Diphosphene
- Research Application : The compound is involved in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which includes a low-coordinate phosphorus atom. UV–vis spectra and 31P NMR chemical shifts indicate the electronic perturbation by the p-methoxy group in the system (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Organohalogens with Mixed Biogenic and Anthropogenic Origin
- Research Application : This compound is part of a group of organohalogens, specifically bromochloromethoxybenzenes, found in the marine troposphere of the Atlantic Ocean. These compounds have a mix of biogenic and anthropogenic origins, as indicated by their distribution and concentration profiles (Führer & Ballschmiter, 1998).
Utilization as a Sterically Protecting Group
- Research Application : The compound has been utilized as a sterically hindered bromobenzene in the preparation of phosphonous dichloride and further in stabilizing low-coordinate phosphorus compounds (Yoshifuji, Kamijo, & Toyota, 1993).
Catalysis in Fragrance Synthesis
- Research Application : It plays a role in the catalysis of β-methallyl alcohol with bromobenzenes, resulting in the production of floral fragrances. This process demonstrates high chemoselectivity and feasibility for practical applications (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Antioxidant Activity in Marine Red Algae
- Research Application : Bromophenols derived from marine red algae, which include compounds structurally similar to 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene, have been identified for their potent antioxidant activities, suggesting their potential use in preventing oxidative deterioration in food (Li, Li, Gloer, & Wang, 2011).
Propriétés
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFALYRTEZBHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463946-39-6 |
Source


|
| Record name | 1-(3-bromoprop-1-yn-1-yl)-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2866885.png)



![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2866891.png)
![ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate](/img/structure/B2866893.png)

![(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866897.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866900.png)

![Isoquinolin-1-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866902.png)
![[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone](/img/structure/B2866903.png)

